1-Benzenesulfonyl-3-methyl-piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

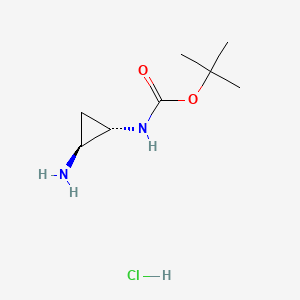

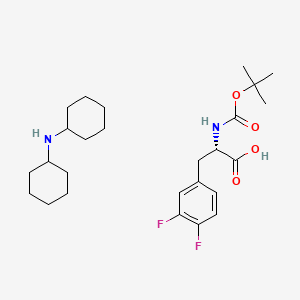

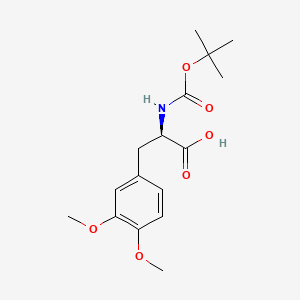

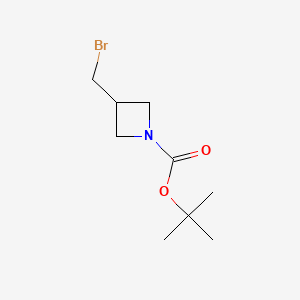

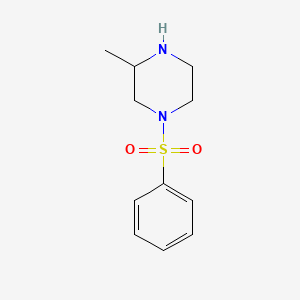

1-Benzenesulfonyl-3-methyl-piperazine is a chemical compound with the molecular formula C11H16N2O2S . It has a molecular weight of 240.33 . The IUPAC name for this compound is 3-methyl-1-(phenylsulfonyl)piperazine .

Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-Benzenesulfonyl-3-methyl-piperazine, has been a subject of research. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The InChI code for 1-Benzenesulfonyl-3-methyl-piperazine is 1S/C11H16N2O2S/c1-10-9-13(8-7-12-10)16(14,15)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3 .Physical And Chemical Properties Analysis

1-Benzenesulfonyl-3-methyl-piperazine has a molecular weight of 240.33 . It is recommended to be stored in a refrigerated environment .Scientific Research Applications

Synthesis and Structural Analysis

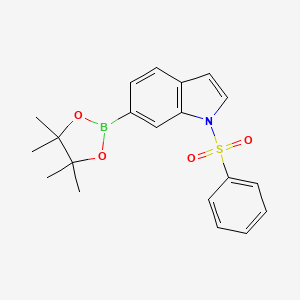

1-Benzenesulfonyl-3-methyl-piperazine derivatives have been synthesized and analyzed for their molecular and crystal structures. For instance, the synthesis of 1-Benzenesulfonyl-4-benzhydryl-piperazine from 1-benzhydryl piperazine with benzenesulfonyl chloride led to a compound that crystallizes in the monoclinic crystal class, showing a chair conformation of the piperazine ring and a distorted tetrahedral geometry around the sulfur atom. This detailed structural analysis is crucial for understanding the compound's potential applications in materials science and drug design (Kumar et al., 2007).

Biological Evaluations

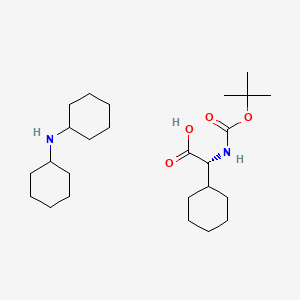

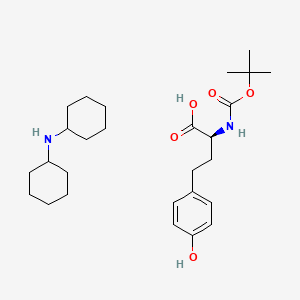

Derivatives of 1-Benzenesulfonyl-piperazine have been evaluated for their biological activities. For example, a study focused on synthesizing 1-benzhydryl-sulfonyl-piperazine derivatives to test their efficacy in inhibiting MDA-MB-231 breast cancer cell proliferation, highlighting the compound's potential in cancer research (Kumar et al., 2007). Another research avenue has explored piperazine derivatives as human acetylcholinesterase inhibitors, suggesting their potential application in treating neurodegenerative diseases like Alzheimer's (Varadaraju et al., 2013).

Material Science and Pharmacokinetics

The physicochemical properties of novel 5-HT6 receptor antagonists, which include 1-benzenesulfonyl-4-(piperazin-1-yl)-indole hydrochloride, have been characterized to understand their solid-state forms and potential pharmaceutical applications. This research aids in the development of compounds with favorable properties for pharmaceutical development (Hugerth et al., 2006).

Antimicrobial and Antioxidant Activities

Some studies have synthesized novel derivatives and evaluated their antimicrobial and antioxidant activities. For example, the synthesis of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives and their evaluation against various bacterial strains and their antioxidant capacities suggest these compounds' therapeutic potential (Mallesha & Mohana, 2011).

Safety and Hazards

The safety data sheet for 1-Benzenesulfonyl-3-methyl-piperazine suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name |

1-(benzenesulfonyl)-3-methylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c1-10-9-13(8-7-12-10)16(14,15)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDXQHYPXYVJEEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00696503 |

Source

|

| Record name | 1-(Benzenesulfonyl)-3-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzenesulfonyl-3-methyl-piperazine | |

CAS RN |

782443-87-2 |

Source

|

| Record name | 1-(Benzenesulfonyl)-3-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.